N,N-dibutylaniline;perchloric acid
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Overview
Description
N,N-Dibutylaniline: is an organic compound with the chemical formula C14H23N . It is a derivative of aniline where the hydrogen atoms on the nitrogen are replaced by butyl groups. Perchloric acid is a strong mineral acid with the formula HClO4 . It is known for its highly reactive and oxidizing properties, especially in its anhydrous form .
Preparation Methods
Synthetic Routes and Reaction Conditions:
N,N-Dibutylaniline: can be synthesized through the alkylation of aniline with butyl halides in the presence of a base. The reaction typically involves the use of sodium or potassium hydroxide as the base and butyl bromide or butyl chloride as the alkylating agent.
Perchloric acid: is usually prepared by the reaction of sodium perchlorate with hydrochloric acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form secondary amines or primary amines depending on the reducing agent used.
Substitution: N,N-Dibutylaniline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives of N,N-dibutylaniline.
Reduction: Secondary and primary amines.
Substitution: Nitrated, sulfonated, and halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N-dibutylaniline involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its chemical structure and the nature of the target molecule Perchloric acid exerts its effects through its strong oxidizing properties, which can lead to the oxidation of organic and inorganic compounds .
Comparison with Similar Compounds
N,N-Diisopropylaniline: Similar in structure but with isopropyl groups instead of butyl groups.
N,N-Dimethylaniline: Similar in structure but with methyl groups instead of butyl groups.
N,N-Diethylaniline: Similar in structure but with ethyl groups instead of butyl groups.
Uniqueness:
Properties
CAS No. |
59157-25-4 |
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Molecular Formula |
C14H24ClNO4 |
Molecular Weight |
305.80 g/mol |
IUPAC Name |
N,N-dibutylaniline;perchloric acid |
InChI |
InChI=1S/C14H23N.ClHO4/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14;2-1(3,4)5/h7-11H,3-6,12-13H2,1-2H3;(H,2,3,4,5) |
InChI Key |
SWECVVKERGXJMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=CC=C1.OCl(=O)(=O)=O |
Origin of Product |
United States |
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